N-methyl-9,10-dioxo-N-(4-oxo-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide
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Description
N-methyl-9,10-dioxo-N-(4-oxo-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C32H35N3O6S and its molecular weight is 589.71. The purity is usually 95%.
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Scientific Research Applications
Research Applications of Sulfonamide Derivatives
1. Selective Receptor Ligands and Multifunctional Agents
Research has shown that N-alkylated arylsulfonamide derivatives can be designed to selectively target the 5-HT7 receptor, offering potential as selective ligands or multifunctional agents for the treatment of complex diseases like CNS disorders. This approach has led to the identification of compounds with distinct antidepressant-like and pro-cognitive properties, highlighting their therapeutic potential in neuroscience research (Canale et al., 2016).
2. Antimicrobial Agents
Sulfonamide and carboxamide derivatives have been synthesized and tested for their antimicrobial activity, showing potent inhibitory activity against various bacterial strains. This indicates their potential as lead compounds for developing new antimicrobial drugs, contributing to the fight against resistant bacterial infections (Krishnamurthy et al., 2011).
3. Glycine Transporter-1 Inhibitors
The development of N-alkylated benzamide inhibitors targeting the glycine transporter-1 (GlyT-1) demonstrates the potential of sulfonamide derivatives in modulating neurotransmitter systems. These inhibitors show promise in treating psychiatric and neurodegenerative disorders by enhancing glycine levels in the brain, indicating their value in neurological research (Cioffi et al., 2016).
4. Antidepressant Activity
The investigation of sulfonamide derivatives in the oxidative metabolism of novel antidepressants sheds light on their role in drug metabolism and the development of more efficacious and safer antidepressant therapies. Understanding their metabolic pathways can aid in the design of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).
Properties
IUPAC Name |
N-methyl-N-[4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6S/c1-23-9-11-24(12-10-23)41-21-20-34-16-18-35(19-17-34)30(36)8-5-15-33(2)42(39,40)25-13-14-28-29(22-25)32(38)27-7-4-3-6-26(27)31(28)37/h3-4,6-7,9-14,22H,5,8,15-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYXLMUDAEVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)CCCN(C)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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